



# Application Notes: Intrathecal Delivery of PACAP-38 in Rat Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | PACAP-38 (31-38), human, |           |
| Сотроини мате.       | mouse, rat               |           |
| Cat. No.:            | B8087403                 | Get Quote |

#### Introduction

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with two bioactive forms, PACAP-38 and PACAP-27.[1] It plays significant roles as a neurotransmitter, neuromodulator, and neurotrophic factor.[1] PACAP exerts its effects through three primary G protein-coupled receptors: PAC1, VPAC1, and VPAC2. The PAC1 receptor, which is specific for PACAP, is the predominant form in the central nervous system and primarily signals through the activation of adenylate cyclase.[2][3]

Intrathecal (i.t.) administration of PACAP-38 provides a direct route to the spinal cord, allowing researchers to investigate its role in modulating spinal circuits that control a variety of physiological processes. Rat studies have been instrumental in elucidating the effects of spinal PACAP-38 on sympathetic outflow, cardiovascular function, metabolic rate, and urinary tract control.[4][5][6] These notes provide an overview of the key findings, experimental protocols, and signaling pathways associated with the intrathecal delivery of PACAP-38 in rats.

# **Quantitative Data Summary**

The following tables summarize the key quantitative findings from rat studies involving the intrathecal administration of PACAP-38.

Table 1: Dose-Response of Intrathecal PACAP-38 on Splenic Sympathetic Nerve Activity (sSNA) in Sprague-Dawley Rats



| Concentration (µmol/L)                                                                  | Peak sSNA Response (% Increase from Baseline) |
|-----------------------------------------------------------------------------------------|-----------------------------------------------|
| 100                                                                                     | Data not specified, part of dose-ranging      |
| 300                                                                                     | Data not specified, part of dose-ranging      |
| 1,000                                                                                   | ~105%[4]                                      |
| Data derived from studies establishing an effective dose for subsequent experiments.[2] |                                               |

Table 2: Cardiovascular and Sympathetic Responses to Intrathecal PACAP-38 (1,000  $\mu$ mol/L) in Different Rat Strains



| Parameter                                                                                                           | Rat Strain   | Baseline                                                                    | Peak Response<br>Post-PACAP-38                           |
|---------------------------------------------------------------------------------------------------------------------|--------------|-----------------------------------------------------------------------------|----------------------------------------------------------|
| Mean Arterial<br>Pressure (MAP)                                                                                     | SHR (n=6)    | 116 ± 5 mmHg                                                                | Initial decrease, variable effects over time[2]          |
| WKY (n=5)                                                                                                           | 90 ± 2 mmHg  | Initial decrease,<br>variable effects over<br>time[2]                       |                                                          |
| Wistar (n=7)                                                                                                        | 96 ± 4 mmHg  | Initial decrease,<br>variable effects over<br>time[2]                       |                                                          |
| Heart Rate (HR)                                                                                                     | SHR (n=6)    | 395 ± 9 bpm                                                                 | Significant, sustained increase[2]                       |
| WKY (n=5)                                                                                                           | 433 ± 4 bpm  | Significant, sustained increase[2]                                          |                                                          |
| Wistar (n=7)                                                                                                        | 438 ± 11 bpm | Significant, sustained increase[2]                                          | _                                                        |
| Splenic SNA (sSNA)                                                                                                  | SHR (n=6)    | Baseline                                                                    | Significantly greater peak response than WKY & Wistar[2] |
| WKY (n=5)                                                                                                           | Baseline     | Significant increase[2]                                                     |                                                          |
| Wistar (n=7)                                                                                                        | Baseline     | Heterogeneous<br>response; overall<br>smaller increase than<br>SHR & WKY[2] | _                                                        |
| SHR: Spontaneously Hypertensive Rat; WKY: Wistar-Kyoto Rat (normotensive control). Data presented as mean ± SEM.[2] |              |                                                                             |                                                          |



Table 3: Sympathetic and Metabolic Effects of Intrathecal PACAP-38 in Sprague-Dawley Rats

| Parameter                                                                                                                    | Change from Baseline                  |
|------------------------------------------------------------------------------------------------------------------------------|---------------------------------------|
| Cervical SNA                                                                                                                 | ~100 ± 35% increase[4]                |
| Lumbar SNA                                                                                                                   | ~96 ± 18% increase[4]                 |
| Splanchnic SNA                                                                                                               | ~105 ± 10% increase[4]                |
| Heart Rate                                                                                                                   | $\Delta$ 48 ± 5 beats/min increase[4] |
| End-tidal CO <sub>2</sub>                                                                                                    | $\Delta 0.67 \pm 0.05\%$ increase[4]  |
| Arterial PCO <sub>2</sub>                                                                                                    | $\Delta$ 7 ± 1 mmHg increase[4]       |
| Arterial pH                                                                                                                  | $\Delta$ -0.9 ± 0.1 decrease[4]       |
| These findings demonstrate a widespread, spinally mediated sympathoexcitation and an increase in basal metabolic rate.[4][7] |                                       |

Table 4: Effects of Intrathecal PACAP-38 on Lower Urinary Tract Function in Spinal Cord Transected (SCT) Rats



| Condition                                                                                                                                                                   | Dose (μg)                       | Effect on Bladder<br>Contraction Amplitude<br>(BCA) |
|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------|-----------------------------------------------------|
| Isovolumetric Contractions                                                                                                                                                  | 10                              | No significant effect[6]                            |
| 30                                                                                                                                                                          | ~194% increase[6]               |                                                     |
| Continuous Infusion Cystometrograms                                                                                                                                         | 10                              | ~60% decrease or suppression[6]                     |
| 30                                                                                                                                                                          | ~90% decrease or suppression[6] |                                                     |
| These results suggest that PACAP-38 activates spinal circuits to modulate parasympathetic outflow to the bladder, with effects dependent on the experimental conditions.[6] |                                 |                                                     |

# **Signaling Pathways**

Intrathecal PACAP-38 primarily exerts its effects by activating the PAC1 receptor on spinal neurons.[2] This initiates a cascade of intracellular signaling events, leading to neuronal excitation and other cellular responses. The primary pathway involves the Gs alpha subunit of the G protein, which activates adenylate cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][3] PACAP-38 has also been shown to activate the mitogen-activated protein kinase (MAPK/ERK) pathway, which is crucial for its neuroprotective and anti-apoptotic effects.[8]





Click to download full resolution via product page

PACAP-38 signaling via the PAC1 receptor.

## **Experimental Protocols**

Protocol 1: Animal Preparation and Intrathecal Catheterization

This protocol describes the surgical preparation of adult male rats for intrathecal drug delivery.

- Animal Models: Spontaneously Hypertensive (SHR), Wistar-Kyoto (WKY), or Sprague-Dawley (SD) adult male rats are commonly used.[2][4]
- Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., urethane).
   Ensure a stable plane of anesthesia is maintained throughout the procedure, confirmed by the absence of a pedal withdrawal reflex.
- Surgical Preparation:
  - Cannulate the trachea to permit artificial ventilation.[4]



- Cannulate a femoral or carotid artery to monitor mean arterial pressure (MAP) and a
  jugular vein for fluid or drug administration.[4]
- Expose the atlanto-occipital junction at the base of the skull.
- Catheter Implantation:
  - Carefully make a small slit in the dura mater.
  - Insert a fine catheter (e.g., polyvinylchloride tubing, ID 0.2 mm; OD 0.5 mm) into the intrathecal space.[2]
  - Gently advance the catheter caudally to the desired spinal cord level (e.g., thoracic level T5/T6 for cardiovascular studies).[2]
  - Secure the catheter in place and exteriorize it for drug administration.
- Stabilization: Allow the animal to stabilize after the surgical procedures before commencing baseline recordings.

Protocol 2: Intrathecal Drug Administration

This protocol details the preparation and injection of PACAP-38 into the intrathecal space.

- Drug Preparation:
  - Dissolve PACAP-38 peptide in a sterile, pH-neutral vehicle such as 0.01 M phosphatebuffered saline (PBS) or artificial cerebrospinal fluid (aCSF).[2][6]
  - Prepare solutions to the desired final concentrations (e.g., 100, 300, or 1,000 μmol/L).[2]
- Administration Procedure:
  - $\circ$  First, perform a vehicle infusion to establish a baseline response. Infuse a small volume (e.g., 10  $\mu$ l) of the vehicle (PBS or aCSF) through the intrathecal catheter.[2]
  - Follow the vehicle infusion with a small flush (e.g., 6-7 μl) of the same vehicle to clear the catheter's dead space.[2][6]



- After recording the vehicle response, administer the PACAP-38 solution using the same volume and flush procedure.
- For dose-response studies, allow sufficient time between escalating doses for physiological parameters to return to baseline or stabilize.

Protocol 3: Physiological Data Acquisition and Analysis

This protocol outlines the recording and analysis of key physiological parameters following intrathecal injection.

- · Cardiovascular and Sympathetic Recordings:
  - Record MAP and heart rate (HR) continuously from the arterial cannula.
  - Record sympathetic nerve activity (SNA) from isolated nerve bundles (e.g., splanchnic, cervical, or lumbar sympathetic nerves) using bipolar silver wire electrodes.[4]
  - Amplify and filter the raw nerve signal. The signal is then rectified and integrated to quantify the nerve activity.
- Metabolic Measurements:
  - Monitor end-tidal CO<sub>2</sub> continuously from the expired air of the ventilated rat.[4]
  - Collect arterial blood samples at baseline and specified time points post-injection to measure arterial blood gases (PaCO<sub>2</sub>, PaO<sub>2</sub>) and pH.[4]
- Data Analysis:
  - $\circ$  Calculate the change ( $\Delta$ ) in each parameter from the pre-injection baseline.
  - For SNA, normalize the data by expressing it as a percentage change from the baseline activity.
  - Use appropriate statistical tests (e.g., ANOVA, t-test) to determine the significance of the observed changes compared to the vehicle control and across different experimental groups.[2]



# **Experimental Workflow**

The following diagram illustrates the typical workflow for an acute experiment investigating the effects of intrathecal PACAP-38 administration in an anesthetized rat.





Click to download full resolution via product page

Workflow for intrathecal PACAP-38 studies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Perspectives on Pituitary Adenylate Cyclase Activating Polypeptide (PACAP) in the Neuroendocrine, Endocrine, and Nervous Systems [jstage.jst.go.jp]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Intrathecal PACAP-38 causes increases in sympathetic nerve activity and heart rate but not blood pressure in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of intrathecal administration of pituitary adenylate cyclase activating polypeptide on lower urinary tract functions in rats with intact or transected spinal cords - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrathecal PACAP-38 causes prolonged widespread sympathoexcitation via a spinally mediated mechanism and increases in basal metabolic rate in anesthetized rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) Protects Cerebellar Granule Neurons from Apoptosis by Activating the Mitogen-Activated Protein Kinase (MAP Kinase) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Intrathecal Delivery of PACAP-38 in Rat Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8087403#intrathecal-delivery-of-pacap-38-31-38-in-rat-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com